Technical Monograph: 4-Amino-N-benzyl-3-methylbenzamide (CID 16491734)
Technical Monograph: 4-Amino-N-benzyl-3-methylbenzamide (CID 16491734)
This technical guide provides an in-depth analysis of 4-Amino-N-benzyl-3-methylbenzamide (PubChem CID 16491734), structured for researchers in medicinal chemistry and environmental analysis.
[1]
Abstract
4-Amino-N-benzyl-3-methylbenzamide is a functionalized benzamide derivative characterized by a dual-domain architecture: a polar, electron-rich aniline core and a hydrophobic benzyl amide tail. While primarily utilized as a structural intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and trypanosomal agents, recent environmental surveillance studies have identified it as a target analyte in the screening of polar planar mutagens in surface waters. This guide details its physicochemical profile, synthetic pathways, and protocols for its isolation and detection.
Chemical Architecture & Physicochemical Profiling
Structural Logic
The molecule (C₁₅H₁₆N₂O) integrates three distinct pharmacophoric elements essential for structure-activity relationship (SAR) studies:
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Zinc-Binding Progenitor (ZBP): The benzamide moiety is a classic "cap-group" precursor. In medicinal chemistry, benzamides are frequently derivatized to chelate zinc ions in metalloenzymes (e.g., HDACs).
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Solubility Modulator: The 3-methyl substituent breaks molecular symmetry, disrupting crystal packing and enhancing solubility compared to the non-methylated analog.
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Hydrophobic Linker: The N-benzyl group provides steric bulk and lipophilic interaction potential ($ \pi-\pi $ stacking), critical for binding pocket occupancy.
Computed Properties (Table 1)
| Property | Value | Context |
| Molecular Weight | 240.30 g/mol | Fragment-like (Rule of 3 compliant) |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | High membrane permeability prediction |
| XLogP3 | ~2.3 | Lipophilic, suitable for CNS penetration models |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced profile for oral bioavailability |
| pKa (Aniline) | ~4.5 (Predicted) | Weakly basic; protonated only at low pH |
Synthetic Routes & Methodology
The synthesis of CID 16491734 relies on the orthogonal reactivity between the aniline amine and the carboxylic acid precursor. The following retrosynthetic analysis visualizes the convergent assembly.
Retrosynthetic Analysis (Diagram)
Figure 1: Convergent synthesis via amide coupling of commercially available precursors.
Validated Synthesis Protocol
Objective: Selective amidation of the carboxylic acid without protecting the aniline amine.
Reagents:
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4-Amino-3-methylbenzoic acid (1.0 eq)
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Benzylamine (1.1 eq)
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HBTU (1.2 eq) or HATU (for higher yield)
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DIPEA (3.0 eq)
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Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
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Activation: Dissolve 4-Amino-3-methylbenzoic acid in DMF under
atmosphere. Add DIPEA and stir for 10 minutes to deprotonate the carboxylic acid. -
Coupling: Add HBTU in one portion. Stir for 15 minutes to form the active ester. Note: The aniline amine is significantly less nucleophilic than the benzylamine and will not compete for the active ester under these conditions.
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Addition: Dropwise add benzylamine. Stir at room temperature for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).
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Work-up: Dilute reaction mixture with EtOAc. Wash sequentially with 5%
, water, and brine. -
Purification: The crude product often precipitates or can be recrystallized from EtOH/Water. If necessary, purify via flash column chromatography (Silica, Hexane:EtOAc gradient 80:20 to 50:50).
Applications in Research
Medicinal Chemistry (HDAC & Trypanosomiasis)
Benzamide derivatives are privileged structures in drug discovery. CID 16491734 serves as a scaffold for:
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HDAC Inhibition: The benzamide group can interact with the zinc ion in the catalytic pocket of Histone Deacetylases (Class I). The 4-amino group is often modified (e.g., to a guanidine or imidazoline) to enhance selectivity.
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Antiparasitic Agents: Analogs of this compound (e.g., 4-amino-N-phenylbenzamides) have shown curative activity in mouse models of Trypanosoma brucei infection (sleeping sickness) by interacting with AT-rich DNA in the parasite kinetoplast [1].
Environmental Analysis (Mutagen Screening)
Recent environmental toxicology studies have flagged amino-benzamides as potential pollutants.
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Context: Identified in surface waters using integrated biological-chemical screening (effect-directed analysis).
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Significance: The compound is used as a reference standard to calibrate LC-MS/MS methods for detecting polar planar mutagens that resist standard water treatment [2].
Analytical Workflow: Detection in Aqueous Matrices
For researchers tracking this compound in biological or environmental samples, the following Solid Phase Extraction (SPE) workflow is the industry standard for recovery.
Extraction & Enrichment Diagram
Figure 2: MCX-based Solid Phase Extraction logic for amino-benzamide recovery.
Protocol Explanation
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Causality: The aniline nitrogen (pKa ~4.5) must be protonated to bind to the cation-exchange (MCX) sorbent. Therefore, sample pH is adjusted to ~2.5.[1]
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Interference Removal: Acidic and neutral interferences are washed away with acidic methanol.
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Elution: Basification with ammonium hydroxide (
) deprotonates the aniline, breaking the ionic interaction and releasing the purified analyte for Mass Spectrometry analysis.
References
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Dardonville, C., et al. (2004). DNA Binding Affinity of Bis(2-aminoimidazolin-4-yl) and Bis(guanidino) Phenyl Furan Derivatives: Correlation with Antitrypanosomal Activity. Journal of Medicinal Chemistry.
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Grummt, T., et al. (2013). Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens in Surface Waters. RWTH Aachen Publications.
-
PubChem.[2][3][4][5][6][7][8][9][10] (n.d.). Compound Summary: 4-Amino-N-benzyl-3-methylbenzamide (CID 16491734).[1] National Library of Medicine.[8]
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